Firsocostat

描述

Firsocostat is an acetyl-CoA carboxylase inhibitor that functions in the liver . Its original designation was GS-0976. It was discovered by Nimbus Therapeutics and is under development by Gilead as a treatment for non-alcoholic fatty liver disease .

Synthesis Analysis

The combination of 20 mg of Firsocostat and 30 mg of Cilofexor transformed the fibrosis pattern in the biopsy area into ≤F2 and led to significant improvements in NASH activity, the enhanced liver fibrosis score and the liver stiffness as determined by transient elastography, revealing a potential antifibrotic effect .Molecular Structure Analysis

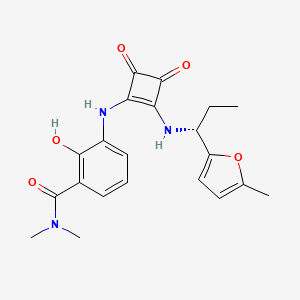

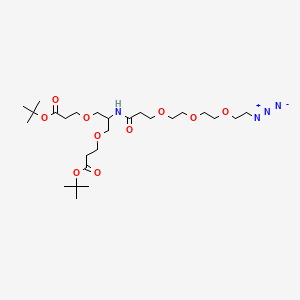

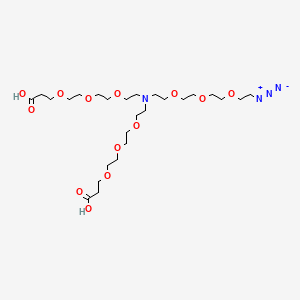

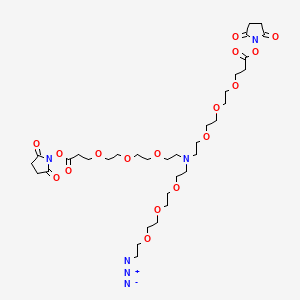

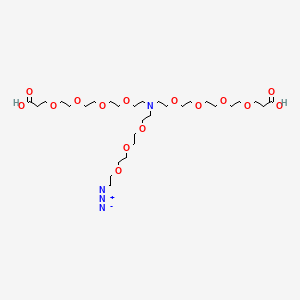

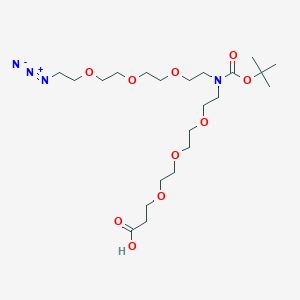

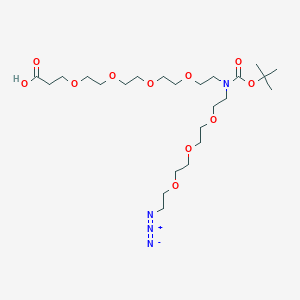

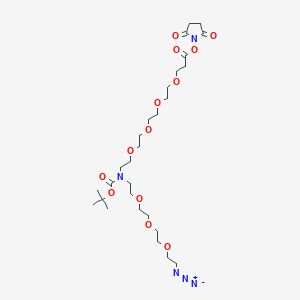

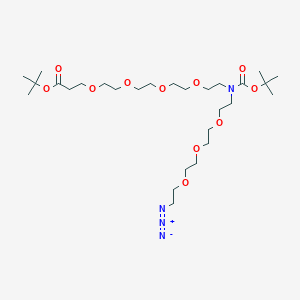

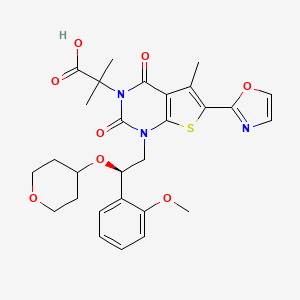

Firsocostat has a molecular formula of C28H31N3O8S . The InChI Key is ZZWWXIBKLBMSCS-FQEVSTJZSA-N . The molecular weight is 569.63 g/mol .Chemical Reactions Analysis

Firsocostat is an allosteric inhibitor that binds to the ACC biotin carboxylase dimerization site, rather than to the previously targeted carboxyltransferase domain . The Firsocostat-ACC interaction mimics the physiological inhibition of ACC by AMPK .Physical And Chemical Properties Analysis

Firsocostat has a molecular formula of C28H31N3O8S . The InChI Key is ZZWWXIBKLBMSCS-FQEVSTJZSA-N . The molecular weight is 569.63 g/mol .科学研究应用

Non-Alcoholic Steatohepatitis (NASH) Treatment

Firsocostat is under investigation for its potential in treating Non-Alcoholic Steatohepatitis (NASH), a liver disease characterized by inflammation and damage caused by the accumulation of fat . It is being studied in combination with other drugs like Selonsertib and Cilofexor .

Experimental Procedure: In a clinical trial, Firsocostat was administered alone or in combination with Selonsertib and Cilofexor to participants with bridging fibrosis or compensated cirrhosis due to NASH .

Results: The primary objectives of the study were to assess the safety and tolerability of these drugs and to evaluate changes in liver fibrosis without worsening of NASH . The trial met its primary endpoint by demonstrating that all regimens were well tolerated .

Combination Therapy for NASH

Firsocostat is also being studied as part of a combination therapy for NASH .

Experimental Procedure: In a Phase 2 proof-of-concept trial, Firsocostat was evaluated in combination with Novo Nordisk’s semaglutide, a GLP-1 receptor agonist, and Gilead’s investigational FXR agonist cilofexor .

Results: The trial demonstrated that the combination therapy was well tolerated, with the most common adverse events being gastrointestinal . Post-hoc analyses showed statistically significant improvements in hepatic steatosis and liver injury in the combination arms versus semaglutide alone .

Acetyl-CoA Carboxylase Inhibition

Firsocostat functions as an acetyl-CoA carboxylase inhibitor in the liver . This mechanism of action could have potential applications in various metabolic disorders.

作用机制

安全和危害

未来方向

The combination of Novo Nordisk’s semaglutide, a GLP-1 receptor agonist, with Gilead’s investigational FXR agonist cilofexor and/or Gilead’s investigational ACC inhibitor firsocostat over 24 weeks in 108 people with non-alcoholic steatohepatitis (NASH) showed promising results . The trial met its primary endpoint by demonstrating that in people with NASH and mild to moderate fibrosis all regimens were well tolerated . The most common adverse events (AEs) were gastrointestinal .

属性

IUPAC Name |

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWWXIBKLBMSCS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Firsocostat | |

CAS RN |

1434635-54-7 | |

| Record name | Firsocostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Firsocostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FIRSOCOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?

A1: Firsocostat binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, Firsocostat treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Firsocostat?

A2: Firsocostat is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, Firsocostat demonstrates a low renal clearance [].

Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with Firsocostat?

A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].

Q4: What evidence supports the efficacy of Firsocostat in treating NASH?

A5: Preclinical studies demonstrate that Firsocostat effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that Firsocostat (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including Firsocostat, support its potential as a treatment for NASH [, , , ].

Q5: What are the known safety concerns associated with Firsocostat?

A6: While generally well-tolerated in clinical trials, Firsocostat treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].

Q6: How does Firsocostat achieve liver-targeted delivery?

A7: Firsocostat exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].

Q7: What are the future directions and research gaps in Firsocostat research?

A7: Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。